molecular formula C10H6ClNO B3033169 7-Chloroquinoline-6-carbaldehyde CAS No. 916812-06-1

7-Chloroquinoline-6-carbaldehyde

Cat. No.: B3033169
CAS No.: 916812-06-1
M. Wt: 191.61
InChI Key: KVNMUUZCAQMJLW-UHFFFAOYSA-N
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Description

7-Chloroquinoline-6-carbaldehyde is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry. The presence of a chloro group at the 7th position and an aldehyde group at the 6th position makes this compound a valuable intermediate in the synthesis of various bioactive compounds.

Mechanism of Action

Target of Action

7-Chloroquinoline-6-carbaldehyde is a derivative of quinoline, a class of compounds that have been extensively studied for their biological activity . Quinoline and its derivatives, including this compound, primarily target heme polymerase in malarial trophozoites . This enzyme plays a crucial role in the survival of the parasite by converting toxic heme to non-toxic hemazoin .

Mode of Action

The compound inhibits the action of heme polymerase, preventing the conversion of heme to hemazoin . As a result, the Plasmodium species continue to accumulate toxic heme, leading to the death of the parasite .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the heme detoxification pathway in Plasmodium species . By inhibiting heme polymerase, the compound disrupts this pathway, leading to the accumulation of toxic heme within the parasite . The downstream effects include the death of the parasite and the subsequent clearance of the infection.

Pharmacokinetics

Quinoline derivatives are generally well-absorbed and widely distributed in the body . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.

Result of Action

The primary molecular effect of this compound is the inhibition of heme polymerase, leading to the accumulation of toxic heme in the parasite . On a cellular level, this results in the death of the Plasmodium species, effectively clearing the malarial infection .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloroquinoline-6-carbaldehyde typically involves the chlorination of quinoline derivatives followed by formylation. One common method is the Vilsmeier-Haack reaction, where quinoline is treated with phosphorus oxychloride and dimethylformamide to introduce the formyl group at the desired position .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of microwave irradiation has also been explored to enhance reaction rates and yields while minimizing the use of hazardous solvents .

Chemical Reactions Analysis

Types of Reactions: 7-Chloroquinoline-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2-Chloroquinoline-3-carbaldehyde
  • 6-Chloroquinoline-4-carbaldehyde
  • 7-Chloroquinoline-5-carbaldehyde

Comparison: 7-Chloroquinoline-6-carbaldehyde is unique due to the specific positioning of the chloro and aldehyde groups, which influence its reactivity and biological activity

Properties

IUPAC Name

7-chloroquinoline-6-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO/c11-9-5-10-7(2-1-3-12-10)4-8(9)6-13/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVNMUUZCAQMJLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(C=C2N=C1)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670686
Record name 7-Chloroquinoline-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916812-06-1
Record name 7-Chloroquinoline-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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